5-(2-Iodophenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-(2-Iodophenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is connected to the isoxazole ring at the 5-position, and a carboxylic acid group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often involve the use of dry solvents such as dimethylformamide (DMF) under microwave irradiation at elevated temperatures (e.g., 120°C) for a specified duration (e.g., 1 hour) .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or organometallic reagents can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-(2-Iodophenyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Iodophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in various cellular processes . The presence of the iodine atom and the isoxazole ring contributes to its unique binding properties and biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Another isoxazole derivative with different substituents and biological activities.
Isoxazole Carboxylic Acid Methyl Ester: A related compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
5-(2-Iodophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
887408-02-8 |
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Molecular Formula |
C10H6INO3 |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChI Key |
SNLISUSPPGXBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)I |
Origin of Product |
United States |
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